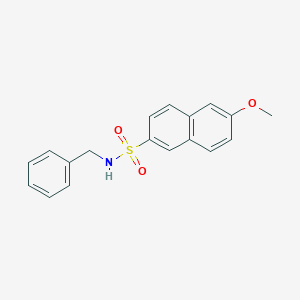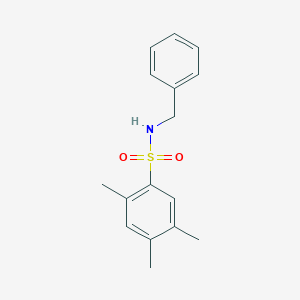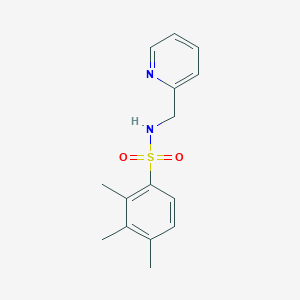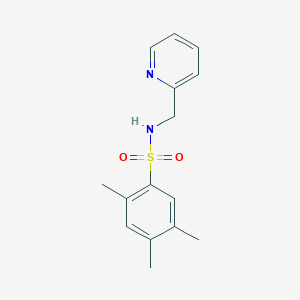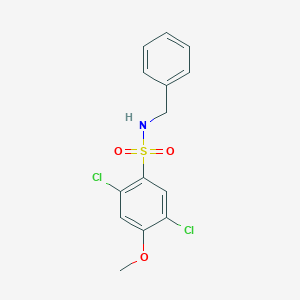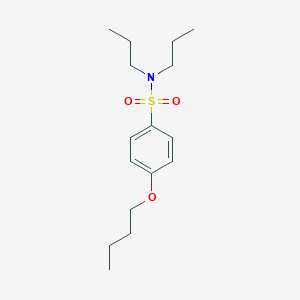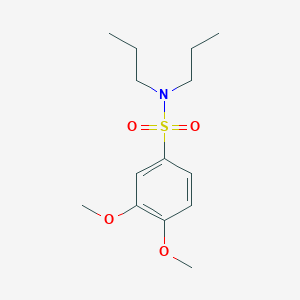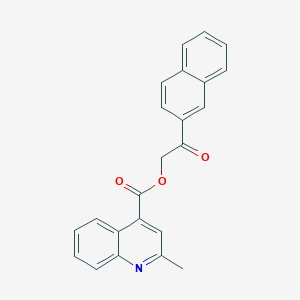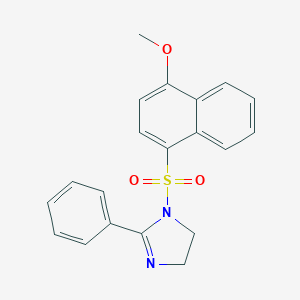
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with a methoxy group, a sulfonyl group, and a dihydroimidazole ring fused with a phenyl group. Its complex structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-methoxynaphthalene using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonyl derivative is then reacted with 2-phenyl-4,5-dihydroimidazole under controlled conditions to form the final product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxynaphthaldehyde, while reduction of the sulfonyl group can produce 4-methoxynaphthyl sulfide.
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, influencing binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenylimidazole: Lacks the dihydro component, affecting its reactivity and biological activity.
1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydrothiazole: Contains a thiazole ring instead of an imidazole, leading to different chemical properties and applications.
Uniqueness: 1-(4-Methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole is unique due to its combination of a methoxynaphthalene moiety with a sulfonyl group and a dihydroimidazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-11-12-19(17-10-6-5-9-16(17)18)26(23,24)22-14-13-21-20(22)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDLERCPTUWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
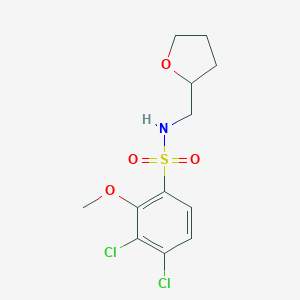
![3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B497430.png)

